![molecular formula C8H10N4S B2473895 Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine CAS No. 1850901-21-1](/img/structure/B2473895.png)
Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine
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Overview
Description
“Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine” is a compound that contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It appears as a light yellow solid .
Synthesis Analysis
The synthesis of pyrazole-based compounds like “Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of “Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine” is characterized by the presence of a pyrazole ring, which enables multidirectional transformations . The introduction of different substituents on pyrazole provides a diversity of structures .Chemical Reactions Analysis
Pyrazole-containing compounds like “Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine” are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They exhibit various biological activities, high selectivities, and low toxicities .Physical And Chemical Properties Analysis
“Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine” appears as a light yellow solid . Its melting point is between 130–133°C .Scientific Research Applications
- Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine derivatives have been investigated for their antitumor potential. Researchers have synthesized and evaluated compounds with this core structure against different cancer cell lines, including breast cancer (MCF-7) and colon cancer (CaCo-2) .
- In the context of prostate cancer research, compounds containing the pyrazole-thiazole scaffold have been explored as androgen receptor (AR) antagonists. These molecules aim to combat drug resistance that arises during prolonged usage of first-generation AR antagonists . For instance, compound 6f has demonstrated potent AR antagonism .
- The 1,3-diazole ring system, which includes the pyrazole-thiazole moiety, is associated with antiviral and antibacterial effects. Commercially available drugs like metronidazole and ornidazole contain this ring and exhibit antimicrobial properties .
- Some derivatives of 1,3-diazole, including our compound of interest, possess antioxidant activity. These molecules may contribute to cellular protection against oxidative stress .
- Although specific studies on Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine are limited, the broader class of 1,3-diazole derivatives has shown anti-inflammatory properties .
- The imidazole core, which shares similarities with our compound, serves as a synthon in drug development. Imidazole-containing drugs, such as omeprazole (antiulcer) and thiabendazole (antihelmintic), highlight the importance of this heterocyclic ring system .
Antitumor Activity
Antiandrogenic Properties
Antiviral and Antibacterial Activities
Antioxidant Potential
Anti-Inflammatory Effects
Chemotherapeutic Applications
Future Directions
“Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine” and other pyrazole-based compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They can be used as a model for further developments in catalytic processes relating to catecholase activity . The future research could focus on exploring its potential applications in these fields.
Mechanism of Action
Target of Action
Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine is a complex compound with potential biological activity. . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .
Mode of Action
It’s suggested that the compound may interact with its target, nampt, leading to changes in the nad+ salvage pathway
Biochemical Pathways
The compound is likely to affect the NAD+ salvage pathway due to its interaction with NAMPT . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes, including energy metabolism, DNA repair, cell survival, and aging. Disruptions in this pathway can have significant downstream effects, potentially influencing a wide range of cellular functions.
Result of Action
Given its potential interaction with nampt and the nad+ salvage pathway, it may influence cellular metabolism and other nad±dependent processes
properties
IUPAC Name |
N-methyl-1-(2-pyrazol-1-yl-1,3-thiazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-9-5-7-6-10-8(13-7)12-4-2-3-11-12/h2-4,6,9H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHKWWMZDABWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(S1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine | |
CAS RN |
1850901-21-1 |
Source
|
Record name | methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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